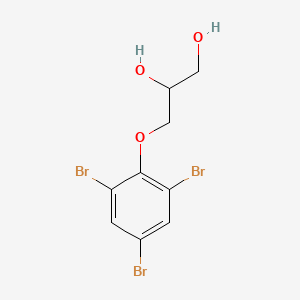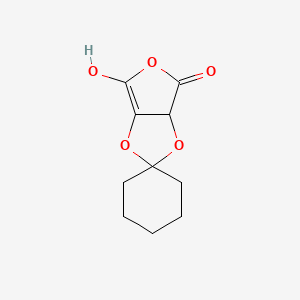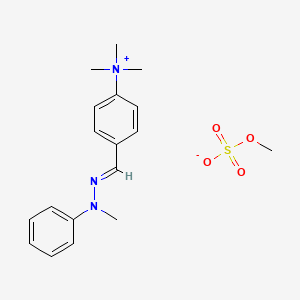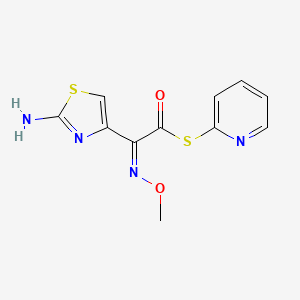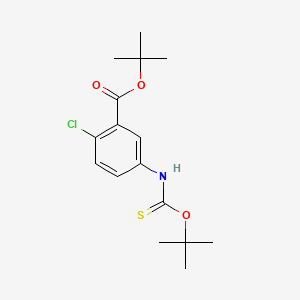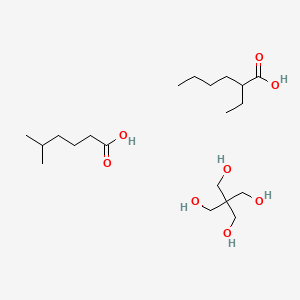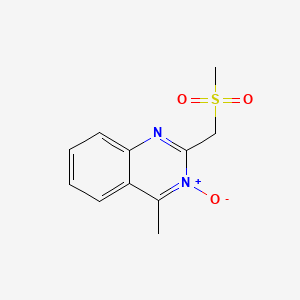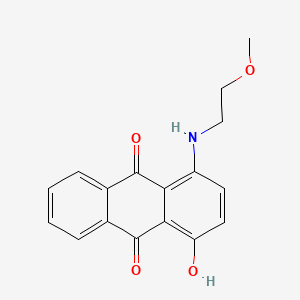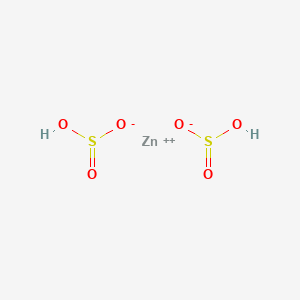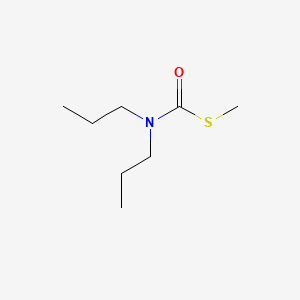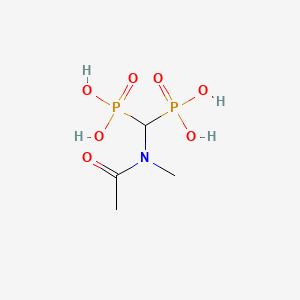
7H-Pyrrolo(2,3-d)pyrimidine, 5-bromo-4-chloro-7-beta-D-ribofuranosyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 103803 is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is often studied for its interactions and effects in different chemical and biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 103803 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as:
Starting Materials: Selection of appropriate starting materials that will undergo chemical transformations.
Reaction Conditions: Use of specific solvents, temperatures, and catalysts to facilitate the desired chemical reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the compound.
Industrial Production Methods
In an industrial setting, the production of NSC 103803 may involve large-scale chemical reactors and automated systems to ensure consistent quality and efficiency. The process may include:
Batch Processing: Producing the compound in discrete batches with strict quality control measures.
Continuous Processing: Using continuous flow reactors to produce the compound in a steady stream, which can be more efficient and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 103803 can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another in the molecule.
Common Reagents and Conditions
The reactions involving NSC 103803 often require specific reagents and conditions, such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
NSC 103803 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of NSC 103803 involves its interaction with specific molecular targets and pathways. This can include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Affecting Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
NSC 103803 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Another compound with similar chemical properties but different biological activities.
NSC 181339-01: Known for its use in different therapeutic applications.
NSC 8184: Studied for its distinct mechanism of action and effects.
In comparison, NSC 103803 may offer unique advantages in terms of its reactivity, stability, or specific interactions with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
24385-15-7 |
|---|---|
Molekularformel |
C11H11BrClN3O4 |
Molekulargewicht |
364.58 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(5-bromo-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H11BrClN3O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2/t5-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
CUKHVEVYOJENQF-IOSLPCCCSA-N |
Isomerische SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN=C2Cl)Br |
Kanonische SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CN=C2Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


